molecular formula C16H19N3O3S B11250423 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-propylacetamide

2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-propylacetamide

Cat. No.: B11250423
M. Wt: 333.4 g/mol
InChI Key: SIHOCXLYCFNYIY-UHFFFAOYSA-N
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Description

2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-PROPYLACETAMIDE is a complex organic compound that features a benzodioxole moiety, an imidazole ring, and a propylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-PROPYLACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzodioxole moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole or benzodioxole derivatives.

    Substitution: Functionalized benzodioxole or imidazole derivatives.

Scientific Research Applications

2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-PROPYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-PROPYLACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-PROPYLACETAMIDE is unique due to its combination of a benzodioxole moiety, an imidazole ring, and a propylacetamide group. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C16H19N3O3S/c1-2-5-17-15(20)10-23-16-18-6-7-19(16)9-12-3-4-13-14(8-12)22-11-21-13/h3-4,6-8H,2,5,9-11H2,1H3,(H,17,20)

InChI Key

SIHOCXLYCFNYIY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC=CN1CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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